molecular formula C10H12N2O2 B11712742 Anti-methyl pyruvate phenyl-hydrazone

Anti-methyl pyruvate phenyl-hydrazone

Cat. No.: B11712742
M. Wt: 192.21 g/mol
InChI Key: JWJHXDFCGDENHL-DHZHZOJOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-methyl pyruvate phenyl-hydrazone typically involves the reaction of methyl pyruvate with phenylhydrazine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Methyl Pyruvate+PhenylhydrazineAnti-methyl Pyruvate Phenyl-hydrazone+Water\text{Methyl Pyruvate} + \text{Phenylhydrazine} \rightarrow \text{this compound} + \text{Water} Methyl Pyruvate+Phenylhydrazine→Anti-methyl Pyruvate Phenyl-hydrazone+Water

Industrial Production Methods: The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: Anti-methyl pyruvate phenyl-hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Scientific Research Applications

Anti-methyl pyruvate phenyl-hydrazone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of anti-methyl pyruvate phenyl-hydrazone involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which may enhance its biological activity. Additionally, it can undergo nucleophilic addition reactions, leading to the formation of hydrazone derivatives that exhibit specific biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

  • Methyl pyruvate phenylhydrazone
  • Ethyl pyruvate phenylhydrazone
  • Benzyl pyruvate phenylhydrazone

Comparison: Anti-methyl pyruvate phenyl-hydrazone is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications. Its uniqueness lies in the specific arrangement of functional groups, which can influence its interaction with molecular targets and its overall stability .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl (2E)-2-(phenylhydrazinylidene)propanoate

InChI

InChI=1S/C10H12N2O2/c1-8(10(13)14-2)11-12-9-6-4-3-5-7-9/h3-7,12H,1-2H3/b11-8+

InChI Key

JWJHXDFCGDENHL-DHZHZOJOSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C(=O)OC

Canonical SMILES

CC(=NNC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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